molecular formula C17H18ClN3O B3015870 [4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone CAS No. 585567-84-6

[4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone

Cat. No. B3015870
CAS RN: 585567-84-6
M. Wt: 315.8
InChI Key: OTHXPJBIXPWCAS-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone, also known as 4-CPM, is a novel small molecule that has been the subject of research in recent years. It is an analogue of the popular drug piperazine, and has been studied for its potential applications in scientific research. 4-CPM is a white crystalline solid with a molecular weight of 350.3 g/mol and a melting point of 60-62°C. It is soluble in water and ethanol, and has been found to be stable under a variety of conditions.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules by combining it with norfloxacin, a quinolone antibiotic. These hybrids were designed to enhance antibacterial effects and combat quinolone-resistant bacterial strains. Additionally, the thiazolidinedione moiety aimed to prevent biofilm formation, making these compounds promising candidates for combating infections .

Antifungal Potential

While the primary focus has been on antibacterial effects, some studies have explored the antifungal activity of related piperazine derivatives. However, specific investigations involving 4-(4-Aminophenyl)piperazin-1-ylmethanone are limited .

DNA Gyrase Inhibition

The compound’s structural features suggest potential interactions with DNA gyrase, a bacterial enzyme crucial for DNA replication and repair. Inhibition of DNA gyrase disrupts bacterial growth, making this an interesting avenue for further exploration .

Anti-Biofilm Properties

Biofilms play a significant role in bacterial persistence and resistance. Researchers have evaluated the ability of these compounds to inhibit biofilm formation, particularly against Gram-positive strains. The thiazolidinedione component contributes to this anti-biofilm activity .

Molecular Docking Studies

Computational docking studies have been employed to understand the binding interactions between the compound and its target enzymes. These studies provide insights into the compound’s mode of action and potential advantages over the parent molecule, norfloxacin .

Future Therapeutic Applications

Given its multifaceted properties, further research may uncover additional therapeutic applications beyond antimicrobial effects. These could include antitumor, antiviral, or antidepressant activities, as observed in related piperazine derivatives .

properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHXPJBIXPWCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone

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